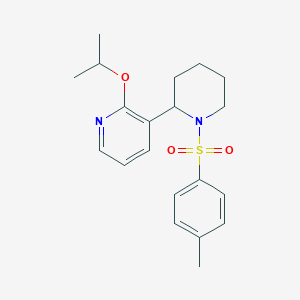

2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine

Description

2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine is a pyridine derivative with a unique substitution pattern. The pyridine core features an isopropoxy group at the 2-position and a 1-tosylpiperidin-2-yl moiety at the 3-position.

Properties

Molecular Formula |

C20H26N2O3S |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-2-propan-2-yloxypyridine |

InChI |

InChI=1S/C20H26N2O3S/c1-15(2)25-20-18(7-6-13-21-20)19-8-4-5-14-22(19)26(23,24)17-11-9-16(3)10-12-17/h6-7,9-13,15,19H,4-5,8,14H2,1-3H3 |

InChI Key |

JYDYVOITVXVHOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on substituent effects and known pyridine chemistry:

Table 1: Substituent Comparison of Pyridine Derivatives

| Compound Name | Substituents at Positions 2, 3, and 4 | Key Functional Groups | Potential Properties |

|---|---|---|---|

| 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine | 2: Isopropoxy; 3: 1-Tosylpiperidin-2-yl | Ether, sulfonamide, piperidine | High lipophilicity, steric hindrance |

| (5-Chloro-2,3-dimethoxypyridin-4-yl)methanol | 2: Methoxy; 3: Methoxy; 4: CH₂OH; 5: Chloro | Methoxy, alcohol, chloro | Polar, reactive hydroxyl group |

| N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide | 2: Chloro; 3: Pivalamide; 4: Formyl; 6: Iodo | Chloro, amide, aldehyde, iodo | Electrophilic reactivity, halogen bonding |

| Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate | 2: Chloro; 3: Acrylate; 4: Iodo | Chloro, acrylate, iodo | Conjugation potential, halogen interactions |

Key Findings from Structural Analogues

The tosyl group (p-toluenesulfonyl) in the piperidine moiety enhances leaving-group capacity, a feature absent in non-sulfonated analogs like N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide .

Electronic and Pharmacokinetic Properties: Halogenated derivatives (e.g., chloro, iodo) in the catalogued compounds exhibit strong electron-withdrawing effects, which may enhance binding to aromatic pockets in proteins. The target compound lacks halogens but compensates with sulfonamide and ether groups, favoring hydrophobic interactions . The piperidine ring in the target compound could improve blood-brain barrier penetration compared to non-cyclic amines (e.g., Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate) .

Synthetic Utility :

- The acrylate group in Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate enables conjugation via Michael addition, a pathway unavailable in the target compound due to its saturated piperidine ring .

Limitations and Recommendations

The provided evidence lacks direct experimental data (e.g., crystallographic, biological, or thermodynamic studies) on 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine . While structural analogs suggest plausible properties, further investigations using techniques like X-ray crystallography (e.g., SHELX programs ) or HPLC-MS are necessary to validate its conformation, stability, and bioactivity.

Biological Activity

2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine (CAS: 1352494-71-3) is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C20H26N2O3S

- Molecular Weight: 374.50 g/mol

- IUPAC Name: 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine

The biological activity of 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structure allows it to act as a ligand for certain protein targets, potentially influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Antimicrobial Activity

Research indicates that 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated its ability to inhibit the growth of cancer cell lines, possibly through induction of apoptosis or cell cycle arrest. Further investigation into its effects on specific cancer types is warranted.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Study 2 | Assess anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Investigate mechanism of action | Identified interactions with specific kinases involved in cell signaling pathways. |

Comparative Analysis

When compared to similar compounds, 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine demonstrates unique properties due to its piperidine and tosyl groups, which enhance its binding affinity to target proteins.

Comparison Table

| Compound | Molecular Structure | Biological Activity |

|---|---|---|

| Compound A | Similar piperidine structure | Moderate anticancer activity |

| Compound B | Lacks isopropoxy group | High antimicrobial activity |

| 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine | Contains both isopropoxy and tosyl groups | Notable antimicrobial and anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine, and how can purity >95% be achieved?

- Methodology :

- Stepwise Synthesis : Begin with nucleophilic substitution of pyridine derivatives using mixed alkali systems (e.g., KOH/K₂CO₃) in aprotic solvents like dichloromethane. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates. Final recrystallization in ethanol or acetonitrile enhances purity (>99%) .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Q. What safety protocols are critical for handling 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine in the lab?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Store in amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., isopropoxy and tosyl groups) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ± 0.001 Da) .

- FT-IR : Key peaks for sulfonamide (1320–1350 cm⁻¹) and ether linkages (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-Isopropoxy-3-(1-tosylpiperidin-2-yl)pyridine in catalytic systems?

- Computational Strategies :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects (e.g., HOMO/LUMO energies) on nucleophilic attack sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .

- MD Simulations : Assess stability in aqueous/organic solvent mixtures over 50 ns trajectories .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Troubleshooting Approaches :

- Isomer Analysis : Check for rotamers or diastereomers via variable-temperature NMR (−50°C to 50°C) .

- Alternative Techniques : Use 2D NMR (COSY, NOESY) to clarify coupling interactions or X-ray crystallography for absolute configuration .

- Replicate Synthesis : Repeat reactions under anhydrous conditions to rule out solvent or moisture artifacts .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Stability Testing :

- pH Studies : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts via LC-MS .

- Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and identify phase transitions .

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Data-Driven Research Questions

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays involving this compound?

- Analytical Framework :

- Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism) .

- IC₅₀/EC₅₀ : Calculate with 95% confidence intervals via bootstrap resampling (n ≥ 3 replicates) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can researchers validate the compound’s interaction with proposed biological targets (e.g., kinases)?

- Validation Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized targets .

- Cellular Assays : Use luciferase reporters or Western blotting to assess downstream signaling modulation .

- Competitive Binding : Employ radiolabeled ligands (e.g., ³H-ATP) to quantify displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.